Ethyl 6,8-dimethyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate
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Overview
Description
Ethyl 6,8-dimethyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by its unique structure, which includes an ethyl ester group, dimethyl substitutions on the quinoline ring, and an amino group attached to a methylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6,8-dimethyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylamine with a suitable quinoline precursor, followed by esterification to introduce the ethyl carboxylate group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, leading to the formation of quinoline N-oxides and other oxidized derivatives.
Reduction: Reduction reactions can target the quinoline ring or the ester group, resulting in the formation of reduced quinoline derivatives or alcohols.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the aromatic ring and the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions include oxidized quinoline derivatives, reduced alcohols, and substituted quinoline compounds with various functional groups.
Scientific Research Applications
Ethyl 6,8-dimethyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound is utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6,8-dimethyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors, influencing signal transduction and gene expression.
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure, lacking the ethyl ester and amino substitutions.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxide: An oxidized derivative with distinct chemical properties.
Uniqueness: Ethyl 6,8-dimethyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate is unique due to its specific substitutions, which confer distinct chemical reactivity and biological activity. Its combination of an ethyl ester group, dimethyl substitutions, and an amino group attached to a methylphenyl moiety sets it apart from other quinoline derivatives.
Biological Activity
Ethyl 6,8-dimethyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate is a quinoline derivative recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H21N3O2
- CAS Number : 442151-51-1
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- DNA and RNA Interaction : The compound can bind to nucleic acids, disrupting their replication and transcription processes.
- Enzyme Inhibition : It inhibits critical enzymes such as topoisomerases and kinases involved in cell division and signaling pathways.
Biological Activity Overview
Case Studies and Research Findings
- Anticancer Studies
-
Antimicrobial Activity
- Research on its antimicrobial properties showed that the compound exhibits moderate to good activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values varied significantly based on the strain tested, indicating a broad spectrum of antibacterial activity .
-
Mechanistic Studies
- Mechanistic investigations revealed that the compound's interaction with DNA leads to topoisomerase inhibition, which is crucial for DNA replication and repair processes. This inhibition was linked to increased apoptosis in cancer cells, suggesting a potential therapeutic pathway for cancer treatment.
Properties
CAS No. |
369397-76-2 |
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Molecular Formula |
C21H22N2O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
ethyl 6,8-dimethyl-4-(2-methylanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C21H22N2O2/c1-5-25-21(24)17-12-22-19-15(4)10-13(2)11-16(19)20(17)23-18-9-7-6-8-14(18)3/h6-12H,5H2,1-4H3,(H,22,23) |
InChI Key |
VNAOFDBLSCLUAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC=CC=C3C |
Origin of Product |
United States |
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